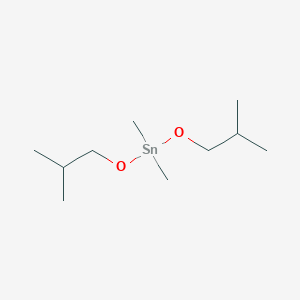
Dimethylbis(2-methylpropoxy)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylbis(2-methylpropoxy)stannane is an organotin compound with the molecular formula C10H24O2Sn. It is a derivative of stannane, where two methyl groups and two 2-methylpropoxy groups are bonded to the tin atom. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylbis(2-methylpropoxy)stannane can be synthesized through the reaction of dimethyltin dichloride with 2-methylpropanol in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:
(CH3)2SnCl2+2CH3CH2CH2OH→(CH3)2Sn(OCH2CH3CH3)2+2HCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Dimethylbis(2-methylpropoxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The 2-methylpropoxy groups can be substituted with other alkoxy or aryloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium, and are carried out under inert atmosphere conditions.
Major Products Formed
Oxidation: Tin oxides and other organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various alkoxy or aryloxy substituted stannanes.
Scientific Research Applications
Dimethylbis(2-methylpropoxy)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, coatings, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of dimethylbis(2-methylpropoxy)stannane involves its interaction with molecular targets, such as enzymes and receptors. The compound can form coordination complexes with these targets, altering their activity and function. The pathways involved include:
Coordination Chemistry: Formation of coordination complexes with metal centers in enzymes.
Catalysis: Acting as a catalyst in various chemical reactions by providing an active site for the reaction to occur.
Comparison with Similar Compounds
Similar Compounds
- Dimethyltin dichloride
- Dimethyltin diacetate
- Dimethyltin oxide
Uniqueness
Dimethylbis(2-methylpropoxy)stannane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other dimethyltin compounds, it has enhanced solubility in organic solvents and different reactivity profiles, making it suitable for specialized applications in synthesis and catalysis.
Properties
CAS No. |
62720-34-7 |
|---|---|
Molecular Formula |
C10H24O2Sn |
Molecular Weight |
295.01 g/mol |
IUPAC Name |
dimethyl-bis(2-methylpropoxy)stannane |
InChI |
InChI=1S/2C4H9O.2CH3.Sn/c2*1-4(2)3-5;;;/h2*4H,3H2,1-2H3;2*1H3;/q2*-1;;;+2 |
InChI Key |
FLQGPTWWAIAKTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CO[Sn](C)(C)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















